molecular formula C18H23N3O2S B2416445 2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1206990-98-8

2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2416445
CAS No.: 1206990-98-8
M. Wt: 345.46
InChI Key: DWEMCMMRSSDLOL-UHFFFAOYSA-N
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Description

2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H23N3O2S and its molecular weight is 345.46. The purity is usually 95%.
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Biological Activity

The compound 2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone, known for its complex structure, is a subject of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H25N3O2SC_{19}H_{25}N_{3}O_{2}S, with a molecular weight of approximately 359.5 g/mol. The structure includes an imidazole ring, a thioether linkage, and a pyrrolidine moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC19H25N3O2SC_{19}H_{25}N_{3}O_{2}S
Molecular Weight359.5 g/mol
CAS Number1207025-27-1

Enzyme Inhibition

The presence of the imidazole moiety indicates potential enzyme inhibition capabilities. Imidazoles are known to act as inhibitors for several enzymes, including those involved in metabolic pathways related to cancer and inflammation. The thioether linkage may enhance the binding affinity to these targets .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the imidazole or pyrrolidine rings can significantly affect the compound's efficacy:

ModificationEffect on Activity
Substituents on ImidazoleAlter enzyme binding affinity
Variation in PyrrolidineInfluence on pharmacokinetics
Presence of Methoxy GroupPotentially increases lipophilicity

Case Studies and Research Findings

Several studies have explored similar compounds with related structures:

  • Anticancer Studies : A study demonstrated that imidazole derivatives exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentration ranges .
  • Molecular Docking Studies : Computational analyses suggest that modifications to the thioether group can enhance interaction with target proteins involved in cancer pathways .
  • Enzyme Interaction Studies : Research indicated that compounds similar to this one could inhibit specific enzymes linked to inflammatory responses, suggesting a dual role in both anticancer and anti-inflammatory activities .

Properties

IUPAC Name

2-[1-ethyl-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-3-21-16(14-6-8-15(23-2)9-7-14)12-19-18(21)24-13-17(22)20-10-4-5-11-20/h6-9,12H,3-5,10-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWEMCMMRSSDLOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1SCC(=O)N2CCCC2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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